BMS-986158: A Technical Guide to a Selective BET Inhibitor for Researchers
BMS-986158: A Technical Guide to a Selective BET Inhibitor for Researchers
Executive Summary: This document provides a comprehensive technical overview of BMS-986158, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed by Bristol-Myers Squibb, BMS-986158 is under investigation for its therapeutic potential in a range of malignancies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, quantitative biochemical and cellular activity, and key experimental methodologies. Visualizations of critical pathways and experimental workflows are provided to facilitate a deeper understanding of its scientific basis.
Introduction to BET Proteins and Their Role in Cancer
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins recognize and bind to acetylated lysine residues on histone tails through their bromodomain domains.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In many cancers, BET proteins, particularly BRD4, are key regulators of oncogenes such as c-MYC.[2][3] Dysregulation of BET protein activity can lead to aberrant expression of genes that promote cell proliferation, survival, and metastasis. Consequently, inhibiting the function of BET proteins has emerged as a promising therapeutic strategy in oncology.[2]
BMS-986158: A Selective Pan-BET Inhibitor
BMS-986158 is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the BET family of proteins.[4] It has demonstrated preclinical antitumor activity in both hematologic and solid tumors.[5][6] Structurally, its novel carboline scaffold contributes to its potent inhibition of BRD4 and c-MYC expression.[3]
Mechanism of Action
BMS-986158 functions by competitively binding to the acetyl-lysine binding pockets of the bromodomains of BET proteins.[1] This binding prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and the suppression of target gene expression.[1][6] A primary consequence of this inhibition is the downregulation of key oncogenes, most notably c-MYC, which in turn inhibits tumor cell growth.[1][2]
Figure 1: Mechanism of Action of BMS-986158.
Quantitative Analysis of In Vitro Activity
BMS-986158 exhibits potent and balanced nanomolar affinity for the bromodomains of BRD2, BRD3, and BRD4.[7] Its selectivity against non-BET bromodomains is a key feature, attributed to the conserved nature of the acetyl-lysine binding site within the BET family.[7]
Biochemical Activity
The inhibitory activity of BMS-986158 against individual BET bromodomains has been quantified using various biochemical assays.
| Target | Assay Type | IC50 (nM) | pIC50 | Reference |
| BRD2 | TR-FRET | 1.4 | 8.85 | [8] |
| BRD4 (BD1) | TR-FRET | 1.1 | 8.96 | [8] |
Cellular Activity
The anti-proliferative effects of BMS-986158 have been demonstrated across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H211 | Small Cell Lung Cancer (SCLC) | 6.6 | [9] |
| MDA-MB-231 | Triple Negative Breast Cancer (TNBC) | 5.0 | [9] |
| JJN3R | Multiple Myeloma (MM) | 4.0 | [10] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 1.7 | [10] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.7 | [10] |
Experimental Methodologies
The characterization of BMS-986158's activity relies on robust and sensitive experimental assays. Detailed below are the principles and generalized protocols for key methodologies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a widely used technique to study molecular interactions in a high-throughput format.[11][12][13] It measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., fluorescein or Cy5) when they are in close proximity.[11][12]
Principle: In the context of BET inhibitors, a terbium-labeled anti-His antibody binds to a His-tagged BET bromodomain protein, and a fluorescently labeled acetylated histone peptide serves as the ligand. When the peptide binds to the bromodomain, the donor and acceptor are brought close enough for FRET to occur. An inhibitor like BMS-986158 will compete with the peptide for binding, disrupting FRET in a concentration-dependent manner.
Figure 2: TR-FRET Assay Workflow for BET Inhibitor Screening.
Generalized Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[14] Prepare stock solutions of His-tagged BET protein, fluorescently labeled acetylated histone peptide, terbium-labeled anti-His antibody, and BMS-986158.
-
Compound Dispensing: Serially dilute BMS-986158 and dispense into a 384-well or 1536-well plate.
-
Reagent Addition: Add a mixture of the His-tagged BET protein and the terbium-labeled anti-His antibody to the wells. Incubate to allow for binding.
-
Ligand Addition: Add the fluorescently labeled acetylated histone peptide to initiate the competition reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.[14]
-
Signal Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration to determine the IC50 value.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure compound binding to a target protein within living cells.[15][16][17]
Principle: The target protein (e.g., BRD4) is fused to a NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein's active site acts as the energy acceptor.[18] When the tracer binds, BRET occurs. A test compound like BMS-986158 will compete with the tracer for binding to the NanoLuc®-fused protein, resulting in a decrease in the BRET signal.[18]
Figure 3: NanoBRET™ Target Engagement Assay Workflow.
Generalized Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect with a plasmid encoding the NanoLuc®-BET fusion protein.[19]
-
Cell Plating: After transfection, plate the cells into a white, flat-bottom 384-well assay plate.[19]
-
Compound and Tracer Addition: Add BMS-986158 at various concentrations to the wells. Then, add a fixed concentration of the NanoBRET™ tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for cellular uptake and target engagement.
-
Luminescence Measurement: Add the NanoGlo® substrate to all wells.[16]
-
Signal Detection: Immediately read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460nm for the donor and >600nm for the acceptor).
-
Data Analysis: Calculate the corrected NanoBRET™ ratio and plot against the compound concentration to determine the cellular IC50.
Preclinical and Clinical Overview
Preclinical studies have shown that BMS-986158 has potent cytotoxic effects against multiple hematologic and solid tumors.[10] In patient-derived xenograft (PDX) models, BMS-986158 demonstrated significant antitumor activity in a substantial portion of the models tested, including ovarian, lung, colorectal, and triple-negative breast cancers.[3][5]
BMS-986158 has advanced into Phase 1/2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.[4][5][20] These trials have explored various dosing schedules.[5][20] The most common treatment-related adverse events reported include diarrhea and thrombocytopenia.[5][20] Promisingly, some patients have experienced stable disease or partial responses.[5][20] Combination therapies, for instance with the JAK inhibitor ruxolitinib or the immune checkpoint inhibitor nivolumab, are also under investigation.[4][21]
Conclusion
BMS-986158 is a highly potent and selective BET inhibitor with a well-defined mechanism of action. Its ability to disrupt the BET protein-histone interaction leads to the downregulation of key oncogenic drivers, translating into significant anti-proliferative activity in a variety of preclinical cancer models. The ongoing clinical evaluation will further delineate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for patients with advanced malignancies. The data and protocols presented in this guide offer a foundational resource for researchers working with or interested in the continued development of this promising epigenetic modulator.
References
- 1. Facebook [cancer.gov]
- 2. Targeting BET Proteins with BMS-986158: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]
- 3. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy Bms-986158 (EVT-263366) | 1800340-40-2 [evitachem.com]
- 8. BMS-986158 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. scispace.com [scispace.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 19. biorxiv.org [biorxiv.org]
- 20. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
